molecular formula C12H18N2O2 B11881798 7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 792952-01-3

7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B11881798
CAS No.: 792952-01-3
M. Wt: 222.28 g/mol
InChI Key: NEANYZXFQVEEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl and methyl groups can affect the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

792952-01-3

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-methyl-7-propan-2-yl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-6(2)8-5-4-7(3)9-10(8)13-14-11(9)12(15)16/h6-8H,4-5H2,1-3H3,(H,13,14)(H,15,16)

InChI Key

NEANYZXFQVEEKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2=C1C(=NN2)C(=O)O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.